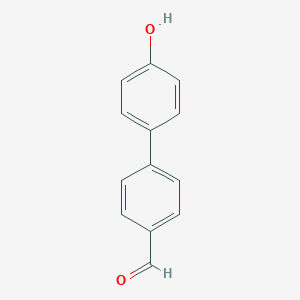

4-(4-羟基苯基)苯甲醛

描述

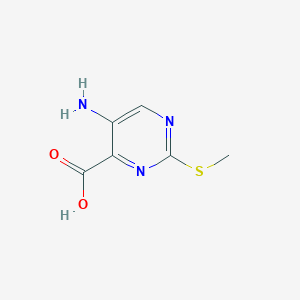

4-(4-Hydroxyphenyl)benzaldehyde (4-HPB) is an aromatic aldehyde that is widely used in the synthesis of organic compounds. It is a colorless liquid with a sweet, floral odor and is accessible through both chemical and biological means. 4-HPB is an important intermediate in the synthesis of pharmaceuticals, dyes, fragrances, flavors, and other organic compounds. It can also be used in the synthesis of polymers and other materials. In addition, 4-HPB has a wide range of biological activities and is used in scientific research for its biochemical and physiological effects.

科学研究应用

树莓酮前体的合成

4-羟基苯甲醛可作为合成4-(4-羟基苯基)-丁-3-烯-2-酮的反应物,该酮是树莓酮的前体 .

2. 非线性光学喹啉鎓单晶的制备 该化合物还可用于通过与1,2-二甲基喹啉鎓2,4,6-三甲基苯磺酸盐在甲醇中的缩合反应制备非线性光学喹啉鎓单晶 (OHQ-TMS化合物) .

吡咯衍生物的合成

4-羟基苯甲醛可用于合成[(吡咯-2,5-二基)-co-(亚苄基)]衍生物 .

茴香醛的合成

对羟基肉桂醛的合成

肉桂酸的合成

4-氨基苯酚衍生物的合成

在最近的一项研究中,使用4-羟基苯甲醛合成了五种4-氨基苯酚衍生物。 这些衍生物对各种细菌菌株表现出广谱活性,并显着抑制淀粉酶和葡萄糖苷酶 .

DNA相互作用研究

还使用4-羟基苯甲醛对人DNA与合成的席夫碱进行了相互作用研究 .

这些只是4-(4-羟基苯基)苯甲醛在科学研究中的众多潜在应用中的一部分。 它是医药、香料和液晶中的重要中间体 .

安全和危害

4-(4-Hydroxyphenyl)benzaldehyde is used for research and development purposes only and is not intended for medicinal, household, or other uses . The safety data sheet for a related compound, 4-Hydroxybenzaldehyde, indicates that it causes serious eye damage, may cause respiratory irritation, and is harmful to aquatic life .

未来方向

The future directions of 4-(4-Hydroxyphenyl)benzaldehyde research could involve further exploration of its synthesis methods and potential applications. For instance, lignin valorization, which involves the disassembly of lignin into aromatic monomers, is a promising area of research . Additionally, the development of new resonant structures for azo pyridinium salts, which are related to 4-(4-Hydroxyphenyl)benzaldehyde, could be another interesting direction .

作用机制

Mode of Action

It is known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 4-(4-Hydroxyphenyl)benzaldehyde may interact with its targets through similar chemical reactions.

Biochemical Pathways

It is known that 4-hydroxybenzaldehyde, a related compound, is involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .

Pharmacokinetics

The pharmacokinetics of 4-(4-Hydroxyphenyl)benzaldehyde have been studied in rats. After oral administration, it was found to be rapidly absorbed and widely distributed to various tissues, including the brain . The absolute bioavailability of 4-(4-Hydroxyphenyl)benzaldehyde was found to be 5.33% . It was also found that 4-(4-Hydroxyphenyl)benzaldehyde is rapidly metabolized into 4-hydroxybenzoic acid (4-HBA) after administration .

Result of Action

It is known that 4-hydroxybenzaldehyde, a related compound, is a precursor to 4-hydroxyphenylglycine, a precursor to penicillins . This suggests that 4-(4-Hydroxyphenyl)benzaldehyde may have similar effects.

生化分析

Biochemical Properties

4-(4-Hydroxyphenyl)benzaldehyde plays a role in various biochemical reactions. It is involved in the biosynthesis of phenolic compounds, which are crucial for plant metabolism . The compound interacts with enzymes such as 4-hydroxy cinnamoyl-CoA hydratase/lyase (4HCH) and hydroxybenzaldehyde synthase (HBS), which are involved in the biosynthesis of vanillin .

Cellular Effects

It has been suggested that it may have antimicrobial activity, as it has been found to inhibit the growth of certain bacteria

Molecular Mechanism

The molecular mechanism of 4-(4-Hydroxyphenyl)benzaldehyde involves its interaction with various biomolecules. In the Dakin oxidation, 4-(4-Hydroxyphenyl)benzaldehyde reacts with hydrogen peroxide in base to form hydroquinone . This reaction suggests that the compound may interact with biomolecules through redox reactions .

Temporal Effects in Laboratory Settings

It is known that the compound is involved in the synthesis of 4-(4-hydroxyphenyl)-but-3-ene-2-one, a raspberry ketone precursor . This suggests that it may have stability and long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

There is limited information available on the dosage effects of 4-(4-Hydroxyphenyl)benzaldehyde in animal models. A study has shown that the compound has pharmacokinetic properties in rats, suggesting that it may have different effects at varying dosages .

Metabolic Pathways

4-(4-Hydroxyphenyl)benzaldehyde is involved in the shikimate and phenylpropanoid pathways, which are crucial for the biosynthesis of phenolic compounds . It interacts with enzymes such as 4HCH and HBS in these pathways .

Subcellular Localization

Given its involvement in the biosynthesis of phenolic compounds, it is likely that it is localized in the cytosol where these biosynthetic pathways occur .

属性

IUPAC Name |

4-(4-hydroxyphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWJPGMZEAYDBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374729 | |

| Record name | 4-(4-hydroxyphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100980-82-3 | |

| Record name | 4-(4-hydroxyphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[a]pyrene-9,10-dione](/img/structure/B110910.png)

![Benzo[a]pyrene-7,10-dione](/img/structure/B110913.png)

![Benzo[a]pyrene-4,5-dione](/img/structure/B110918.png)